|

REACTION_CXSMILES

|

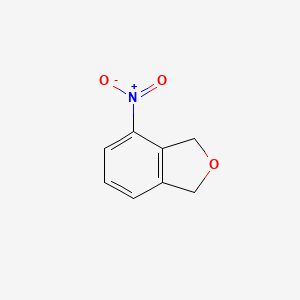

[N+:1]([C:4]1[C:12]2[CH2:11][O:10][C:9](=O)[C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-:3])=[O:2]>B(F)(F)F.CCOCC>[N+:1]([C:4]1[C:12]2[CH2:11][O:10][CH2:9][C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2|

|

|

Name

|

|

|

Quantity

|

19.5 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=CC=2C(OCC21)=O

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

B(F)(F)F.CCOCC

|

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Control Type

|

AMBIENT

|

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

|

Type

|

TEMPERATURE

|

|

Details

|

was cooled to 0°-5° under nitrogen

|

|

Type

|

CUSTOM

|

|

Details

|

exothermed to 30°

|

|

Type

|

CUSTOM

|

|

Details

|

(15-20 minutes)

|

|

Duration

|

17.5 (± 2.5) min

|

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was refluxed 2.5 hours

|

|

Duration

|

2.5 h

|

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled

|

|

Type

|

CUSTOM

|

|

Details

|

decanted from some brown solids

|

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo to a yellow oil

|

|

Type

|

TEMPERATURE

|

|

Details

|

The oil was cooled in an ice bath

|

|

Type

|

ADDITION

|

|

Details

|

diluted with 300 ml water

|

|

Type

|

EXTRACTION

|

|

Details

|

the suspension was extracted with ether

|

|

Type

|

WASH

|

|

Details

|

The organic solution was washed with brine

|

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulfate

|

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

|

Type

|

CUSTOM

|

|

Details

|

the solvent evaporated in vacuo

|

|

Type

|

CUSTOM

|

|

Details

|

The resulting yellow solid was purified by chromatography

|

|

Type

|

WASH

|

|

Details

|

eluting with methylene chloride

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)([O-])C1=CC=CC=2COCC21

|

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 15.4 g | |

| YIELD: CALCULATEDPERCENTYIELD | 85.7% |

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |